molecular formula C17H14O5 B1201811 4',5,7-Trihydroxy-6,8-dimethylisoflavone

4',5,7-Trihydroxy-6,8-dimethylisoflavone

Cat. No.: B1201811
M. Wt: 298.29 g/mol
InChI Key: VSEIMGCATUFLSE-UHFFFAOYSA-N
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Description

4’,5,7-trihydroxy-6,8-dimethylisoflavone is a naturally occurring isoflavone compound. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This particular compound has been isolated from various plant sources and has shown potential in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5,7-trihydroxy-6,8-dimethylisoflavone typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction, followed by cyclization to form the isoflavone structure .

Industrial Production Methods

This may include the use of continuous flow reactors and other advanced chemical engineering techniques to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’,5,7-trihydroxy-6,8-dimethylisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoflavones with various functional groups .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity of isoflavones and their derivatives.

    Biology: The compound has shown potential in modulating biological pathways and has been studied for its antioxidant and anti-inflammatory properties.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 4’,5,7-trihydroxy-6,8-dimethylisoflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4’,5,7-trihydroxy-6,8-dimethylisoflavone can be compared with other similar isoflavones:

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one

InChI

InChI=1S/C17H14O5/c1-8-14(19)9(2)17-13(15(8)20)16(21)12(7-22-17)10-3-5-11(18)6-4-10/h3-7,18-20H,1-2H3

InChI Key

VSEIMGCATUFLSE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O

Synonyms

4',5,7-trihydroxy-6,8-dimethylisoflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',5,7-Trihydroxy-6,8-dimethylisoflavone
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4',5,7-Trihydroxy-6,8-dimethylisoflavone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4',5,7-Trihydroxy-6,8-dimethylisoflavone

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